molecular formula C14H14N4O2S B2488573 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1170163-14-0

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2488573
CAS No.: 1170163-14-0
M. Wt: 302.35
InChI Key: FLHQFDMZJBGSCA-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a recognized potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the BTK active site, thereby suppressing B-cell receptor (BCR) signaling pathways. This specific mechanism makes it an invaluable pharmacological tool for investigating the role of BTK in a range of disease models. Research applications are primarily focused in immunology and oncology, where it is used to study B-cell mediated diseases, including certain B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune conditions such as rheumatoid arthritis. Its high selectivity helps researchers dissect the specific contributions of BTK to cellular proliferation, survival, and migration, providing critical insights for the development of novel targeted therapeutics. The compound is intended for use in in vitro cellular assays and in vivo preclinical studies to further elucidate B-cell biology and evaluate potential therapeutic strategies.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-8-4-5-10(20-3)11-12(8)21-14(15-11)16-13(19)9-6-7-18(2)17-9/h4-7H,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHQFDMZJBGSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction time by 60% compared to conventional heating, achieving comparable yields (82%).

One-Pot Multicomponent Approach

A three-component reaction involving:

  • 4-Methoxy-7-methylbenzothiazol-2-amine,
  • 1-methyl-1H-pyrazole-3-carbonyl chloride,
  • Triethylamine in DMF.
    Yield: 70% with 95% purity by HPLC.

Structural and Analytical Data

Property Value Source
Molecular Formula C₁₆H₁₅N₃O₂S
Molecular Weight 329.4 g/mol
Melting Point 214–216°C
HPLC Purity >99% (C18, 0.1% TFA in H₂O/MeCN)

Challenges and Optimization Strategies

  • Low Solubility of Intermediates :

    • Use of polar aprotic solvents (DMF, DMSO) improves dissolution during coupling.
  • Byproduct Formation :

    • Excess HATU (2.2 equiv) minimizes unreacted carboxylic acid.
  • Scale-Up Considerations :

    • Switching to flow chemistry reduces reaction time by 40% at pilot scale.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The pyrazole and thiazole rings undergo selective oxidation and reduction under controlled conditions:

Reaction TypeReagents/ConditionsProductKey ObservationsSource
OxidationKMnO<sub>4</sub> (acidic)Pyrazole ring hydroxylation at C4Selective oxidation preserves the thiazole ring
ReductionNaBH<sub>4</sub> in EtOHReduction of amide to secondary amineRequires elevated temperature (60°C)
  • Mechanistic Insight : Oxidation targets the electron-rich pyrazole ring, while reduction primarily affects the carboxamide group due to its electrophilic nature.

Nucleophilic Substitution

The methoxy group on the benzo[d]thiazole ring participates in nucleophilic substitution:

SubstrateNucleophileConditionsProductYield (%)NotesSource
Methoxy groupNH<sub>3</sub> (excess)DMF, 120°CAmino-substituted derivative72%Requires catalytic CuI
Methoxy groupHS<sup>-</sup> (NaSH)DMSO, 80°CThiol-substituted analog58%Limited stability of product
  • Key Limitation : Steric hindrance from the methyl group at C7 slows substitution kinetics.

Cross-Coupling Reactions

The thiazole ring facilitates palladium-catalyzed couplings:

Reaction TypeCatalyst/BaseCoupling PartnerProductYield (%)Source
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Phenylboronic acidBiaryl derivative65%
Buchwald-HartwigPd(OAc)<sub>2</sub>, XantphosAnilineN-arylated product81%
  • Optimization Note : Reactions proceed efficiently in THF at 80°C with minimal decomposition.

Heterocyclization

The carboxamide group participates in cyclocondensation reactions:

ReagentConditionsProductBiological RelevanceSource
CS<sub>2</sub>KOH, EtOHThiazolidin-4-oneEnhanced anticonvulsant activity
NH<sub>2</sub>NH<sub>2</sub>Reflux in EtOHPyrazolo[3,4-d]thiazoleAnticancer candidate (IC<sub>50</sub> = 2.01 µM vs HT29)

Acid/Base-Mediated Rearrangements

The compound shows pH-dependent stability:

ConditionObservationMechanismSource
HCl (1M), 25°CThiazole ring protonationReversible at neutral pH
NaOH (0.1M), 60°CPyrazole ring cleavageIrreversible degradation

Photochemical Reactivity

UV irradiation induces structural changes:

Wavelength (nm)SolventProductQuantum YieldSource
254CH<sub>3</sub>CNThiazole ring-opening0.32
365DCM[2+2] Cycloaddition0.15

Comparative Reactivity Table

Functional GroupReactivity TowardRelative Rate (vs Benzene = 1)
Pyrazole ringElectrophilic substitution3.2
Thiazole S atomOxidation8.7
Methoxy groupNucleophilic substitution0.9

Scientific Research Applications

Anticancer Properties

Research indicates that N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
A431 (Skin)< 10
HepG2 (Liver)< 15
MCF7 (Breast)< 12

In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways, while downregulating anti-apoptotic proteins like Bcl-2 . This mechanism suggests potential therapeutic applications in oncology.

Neuropharmacological Applications

The compound has been identified as a positive allosteric modulator of the M(4) muscarinic receptor, with an effective concentration (EC50) of 1.3 μM. This property indicates its potential use in treating neurodegenerative diseases such as Alzheimer's disease. The modulation of muscarinic receptors can enhance cholinergic signaling, which is often impaired in neurodegenerative conditions.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various bacterial strains.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-(4-methoxy-7-methylbenzo[d]thiazol)E. coli12 µg/mL
S. aureus10 µg/mL
P. aeruginosa15 µg/mL

These findings suggest that the compound could be developed into an antimicrobial agent, particularly against resistant strains of bacteria .

Case Study on Anticancer Activity

A study investigating the effects of this compound on A431 skin cancer cells revealed that it induced apoptosis through the activation of caspase pathways while downregulating anti-apoptotic proteins like Bcl-2. This suggests its potential role as an effective anticancer agent.

Antimicrobial Efficacy

Research conducted on derivatives of this compound showed significant antimicrobial activity against various bacterial strains. Modifications in the chemical structure were found to enhance this activity, indicating a promising avenue for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide)

  • Key Differences : Replaces the pyrazole-carboxamide group with an isonicotinamide moiety.
  • Activity : Acts as a selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM) with an EC₅₀ of 1.3 µM and 14.6-fold left shift in agonist response curves. Demonstrates excellent brain penetration (brain-to-plasma ratio = 0.85) and low systemic clearance (11.6 mL/min/kg in rats) .
  • Advantage Over Target Compound : Superior central nervous system (CNS) penetration due to optimized lipophilicity.

(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

  • Key Differences : Incorporates a Z-configuration and an ethyl group at the 3-position of the benzothiazole ring.
  • Activity : Exhibits anti-inflammatory and anticancer properties, attributed to the electron-withdrawing effect of the ethylidene group enhancing electrophilic reactivity .
  • Molecular Weight : 330.41 g/mol, with 95% purity, making it suitable for preclinical studies .

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

  • Key Differences : Replaces the pyrazole ring with a thiophene-sulfonyl-pyrrolidine group.
  • Activity : Shows antimicrobial activity via bacterial enzyme inhibition. Higher molecular weight (498.6 g/mol) and solubility in organic solvents suggest improved formulation stability but reduced aqueous solubility .

Functional Group Impact on Pharmacokinetics

Compound Key Substituents LogP (Predicted) CNS Penetration Selectivity
Target Compound 4-methoxy, 7-methyl, pyrazole-carboxamide ~2.5 (moderate) Limited data Moderate (inferred from analogs)
ML293 Isonicotinamide ~3.0 High (B:P = 0.85) Selective for M4 receptor
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide 7-chloro, pyridin-4-ylmethyl ~3.2 Low (polar pyridine group) Broad-spectrum antimicrobial

Key Trends :

  • Electron-donating groups (e.g., methoxy) enhance receptor binding but may reduce metabolic stability.
  • Halogenation (e.g., 7-chloro in ) improves antimicrobial activity but increases molecular weight.

Insights :

  • The pyrazole-carboxamide group in the target compound may offer a balance between selectivity and potency compared to thiophene or morpholine-containing analogs.

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure comprising:

  • Thiazole ring : Known for its role in various bioactive compounds.
  • Pyrazole core : Associated with multiple pharmacological effects.
  • Carboxamide functional group : Enhances solubility and bioavailability.

The molecular formula is C16H18N4O2SC_{16}H_{18}N_4O_2S with a molecular weight of approximately 350.41 g/mol. The presence of methoxy and methyl groups contributes to its biological reactivity and potential therapeutic effects.

1. Neuropharmacological Effects

Research indicates that this compound acts as a positive allosteric modulator of the M(4) muscarinic receptor, with an effective concentration (EC50) of 1.3 μM . This suggests potential applications in treating neurodegenerative diseases and cognitive disorders.

2. Anticancer Properties

Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole moiety can enhance anticancer activity.

3. Antimicrobial Activities

The compound exhibits promising antimicrobial properties , particularly against Gram-positive bacteria. The presence of the thiazole ring is crucial for this activity, as seen in various studies where thiazole-containing compounds showed significant inhibition of bacterial growth .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiazole ring through cyclization reactions.
  • Coupling with pyrazole derivatives to introduce the pyrazole core.
  • Carboxamide formation via reaction with appropriate amines.

These methods ensure high purity and yield, making the compound accessible for further research .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated that analogs of this compound exhibit significant cytotoxicity against A431 and Jurkat cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin .
Study BInvestigated the neuropharmacological effects, confirming modulation of muscarinic receptors which may aid in cognitive enhancement treatments.
Study CHighlighted antimicrobial effectiveness against several bacterial strains, supporting its potential as a therapeutic agent in infectious diseases .

Q & A

Basic: What is the primary pharmacological target of this compound, and how is its activity quantified?

The compound acts as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4) . Its activity is quantified using calcium mobilization assays to measure the EC₅₀ (half-maximal effective concentration) and fold-shift of the acetylcholine (ACh) concentration-response curve. For example, ML293 (a closely related analog) exhibits an EC₅₀ of 1.3 µM at the human M4 receptor and a 14.6-fold leftward shift in ACh response, indicating potentiation of endogenous signaling .

Basic: What synthetic methodologies are employed for its preparation?

The compound is synthesized via amide coupling between a benzo[d]thiazol-2-amine derivative and a pyrazole-carboxylic acid chloride. Key steps include:

  • Reagents : Use of N,N-diisopropylethylamine (DIEA) as a base in dichloromethane (DCM) at 0°C.
  • Purification : Reverse-phase HPLC ensures >95% purity.
  • Characterization : Confirmed via ¹H NMR (e.g., δ 8.82 ppm for pyridine protons) and LC/MS (m/z = 300 [M + H]⁺) .

Basic: How is its selectivity against other muscarinic receptor subtypes validated?

Selectivity is assessed using muscarinic receptor subtype panels (M1, M2, M3, M5). The compound is tested at concentrations up to 30 µM in calcium flux assays. For instance, ML293 showed no activity at other subtypes, confirming >100-fold selectivity for M4 .

Advanced: How to design experiments to resolve discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?

Discrepancies arise from differences in plasma protein binding and metabolic stability . A systematic approach includes:

In vitro assays : Measure intrinsic clearance (CLₙᵢₙₜ) in hepatic microsomes (human vs. rat).

In vivo PK studies : Administer via IV (1 mg/kg) to determine plasma clearance (CLₚ), half-life (t₁/₂), and brain-to-plasma (B/P) ratios.

Correlation analysis : Compare CLₙᵢₙₜ predictions with observed CLₚ. ML293, for example, showed moderate CLₙᵢₙₜ (14.9 mL/min/kg in humans) but low in vivo CLₚ (11.5 mL/min/kg in rats), attributed to favorable free fractions in plasma and brain .

Advanced: How do structural modifications impact potency and efficacy?

Structure-activity relationship (SAR) studies reveal:

  • Benzo[d]thiazole core : Removal of the 4-methoxy or 7-methyl groups reduces potency by >50% (e.g., EC₅₀ shifts from 1.3 µM to 2.8 µM) .
  • Amide substitutions : Pyridine-to-phenyl swaps (e.g., compound 29) abolish activity, while sulfonamides show weak efficacy (e.g., 36% potentiation) .
  • Heterocycle replacement : Thiazolo[5,4-b]pyridine analogs are inactive, underscoring the necessity of the benzo[d]thiazole scaffold .

Advanced: What methodological considerations are critical for assessing brain penetration?

Key metrics include:

  • Plasma-to-brain ratio (B/P) : Measured via oral dosing (e.g., 10 mg/kg) followed by LC/MS quantification of brain homogenate. ML293 achieved a B/P of 0.85 with brain concentrations of ~10 µM at 1 hour post-dose .
  • Unbound fraction : Assessed via equilibrium dialysis to account for brain tissue binding. ML293 showed 0.9% unbound in brain vs. 3.2% in plasma .

Advanced: How to validate target engagement in preclinical models of CNS disorders?

Use M4 receptor knockout (KO) mice to confirm mechanism-specific effects. For example:

  • Behavioral assays : Compare ML293’s efficacy in reducing hyperlocomotion (via amphetamine challenge) in wild-type vs. KO mice.
  • Biomarker analysis : Measure changes in striatal dopamine release via microdialysis, as M4 PAMs modulate dopaminergic signaling .

Advanced: How to address contradictions in allosteric modulation data across assays?

Contradictions may arise from assay-dependent parameters (e.g., ACh concentration, cell type). Mitigation strategies include:

Fold-shift consistency : Validate across multiple ACh concentrations (EC₂₀ to EC₈₀).

Cell line selection : Use CHO-K1 cells stably expressing human M4 for standardized calcium flux assays .

Orthogonal assays : Confirm results with electrophysiology or β-arrestin recruitment assays .

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